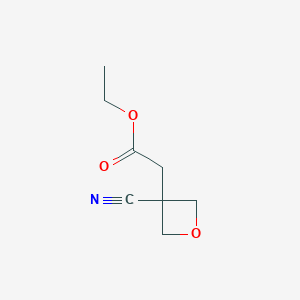

Ethyl 2-(3-cyanooxetan-3-yl)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-cyanooxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNYAGSGTWDAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-cyanooxetan-3-yl)acetate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Prominence of Oxetanes in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular architectures that can confer improved pharmacological profiles upon drug candidates. Among the more recent entrants into the mainstream medicinal chemist's toolkit is the oxetane ring system.[1][2] This four-membered cyclic ether, once considered a niche and potentially unstable moiety, has garnered significant attention for its unique ability to modulate key physicochemical properties.[3][4] Its incorporation into molecular scaffolds can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal functional groups.[4][5] Ethyl 2-(3-cyanooxetan-3-yl)acetate, the subject of this guide, represents a strategic building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of the cyano and ester functionalities, positioning it as a valuable asset in contemporary drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a fine chemical intermediate characterized by a 3,3-disubstituted oxetane core. This substitution pattern is particularly noteworthy as it can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to enhanced drug-like properties.[3]

Structural Characterization

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1050611-00-1 | [6] |

| Molecular Formula | C₈H₁₁NO₃ | [6] |

| Molecular Weight | 169.18 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Physical Form | Liquid | [6] |

| Purity | Typically ≥98% | [6] |

| Storage Temperature | 4°C | [6] |

Synthesis and Manufacturing

While specific, detailed public-domain synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established organic chemistry principles and related transformations involving oxetanes and cyanoacetates.[1][4] A plausible and efficient synthetic strategy involves the alkylation of a 3-cyanooxetane precursor.

Proposed Synthetic Pathway

A likely synthetic route commences with the nucleophilic substitution of a suitable 3-cyanooxetane derivative. The key transformation would be the alkylation of the carbanion generated from a precursor like 3-cyano-3-oxetaneacetonitrile or the direct alkylation of a metallated 3-cyanooxetane with an ethyl haloacetate. A more direct and commonly employed method for analogous compounds is the alkylation of a substrate bearing an acidic proton with ethyl bromoacetate.[7][8]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous chemical transformations.[8]

Materials:

-

3-Cyano-3-hydroxyoxetane (or a suitable precursor)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Anion Formation: A solution of 3-cyano-3-hydroxyoxetane (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0°C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.

-

Alkylation: The reaction mixture is cooled back to 0°C, and a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise. The reaction is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons of the oxetane ring and the methylene bridge.

-

Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).[4]

-

Oxetane ring protons: The four protons on the oxetane ring are diastereotopic and are expected to appear as a set of multiplets, likely in the range of 4.5-5.0 ppm.

-

Methylene bridge: The protons of the -CH₂- group adjacent to the oxetane ring and the ester carbonyl will likely appear as a singlet at approximately 2.7-2.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).[10]

-

Ester carbonyl: A characteristic peak in the downfield region, around 170 ppm.[10]

-

Nitrile carbon: A signal in the range of 115-120 ppm.[10]

-

Oxetane ring carbons: The CH₂ carbons of the oxetane ring are expected to resonate around 75-80 ppm, and the quaternary carbon at the 3-position would appear in a similar or slightly downfield region.

-

Methylene bridge: The carbon of the -CH₂- group is anticipated to be in the 35-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and ester functional groups.

-

C≡N stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[11]

-

C-O stretch (ester and oxetane): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 169.18. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and cleavage of the oxetane ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the oxetane ring, the nitrile group, and the ethyl ester. This trifecta of functionality provides a rich platform for a variety of chemical transformations.

Reactions of the Oxetane Ring

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic catalysis. This reactivity can be harnessed for the introduction of further diversity.

-

Acid-catalyzed ring-opening: In the presence of strong acids, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack, leading to 1,3-difunctionalized products.

-

Nucleophilic ring-opening: Strong nucleophiles can attack one of the methylene carbons of the oxetane ring, leading to its opening.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[9]

-

Addition of organometallic reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Chemistry of the Ethyl Ester

The ethyl ester functionality can undergo standard ester transformations.

-

Hydrolysis (Saponification): Basic hydrolysis will yield the corresponding carboxylate salt, which can be protonated to the carboxylic acid.

-

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

-

Amidation: Reaction with amines can form the corresponding amides.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to the corresponding primary alcohol.

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

The strategic incorporation of the oxetane motif is a modern approach to fine-tune the properties of drug candidates.[5] this compound serves as a valuable building block for introducing this desirable scaffold.

Role as a Bioisostere

The 3,3-disubstituted oxetane core can act as a polar and metabolically stable replacement for gem-dimethyl groups, which are often sites of metabolic oxidation.[3] This substitution can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate. It can also serve as a carbonyl isostere, maintaining similar hydrogen bonding capabilities but with improved metabolic stability.[3]

Modulation of Physicochemical Properties

-

Solubility: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.[4]

-

Lipophilicity: Replacing lipophilic groups like gem-dimethyl with an oxetane can reduce the overall lipophilicity (LogP/LogD) of a compound, which can be beneficial for reducing off-target effects and improving the safety profile.[4]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to an extended half-life of the drug.[3]

Safety and Handling

This compound should be handled with the appropriate precautions for a laboratory chemical.

-

Hazard Statements: H302 (Harmful if swallowed).[6]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).[6]

-

Personal Protective Equipment (PPE): It is recommended to use safety glasses, chemical-resistant gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed chemical building block that offers medicinal chemists a powerful tool for the synthesis of novel drug candidates with potentially superior pharmacological properties. Its unique combination of a property-enhancing oxetane core and synthetically versatile cyano and ester functionalities makes it a highly valuable intermediate. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such well-designed molecular scaffolds is poised to become increasingly critical in the successful discovery and development of new medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Process for the preparation of ethyl acetate - Patent US-6809217-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. EP1028105B1 - Process for the preparation of Cyanoacetic esters - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of Ethyl 2-(3-cyanooxetan-3-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 2-(3-cyanooxetan-3-yl)acetate. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a field-proven interpretation grounded in fundamental principles and extensive experience.

Introduction

This compound is a unique molecule incorporating an oxetane ring, a nitrile group, and an ethyl ester functionality.[1] This combination of features makes it an attractive scaffold for the synthesis of novel therapeutic agents. The oxetane ring, a four-membered cyclic ether, can act as a metabolically stable surrogate for other functional groups, while the cyano and ester moieties provide handles for further chemical modification. Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and structural integrity of this compound in any research and development setting.

This guide will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a theoretical foundation, a practical experimental protocol, a detailed interpretation of the spectral data, and a summary table for quick reference.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure of this compound with atom numbering.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

A. Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

B. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 - 4.6 | Multiplet | 4H | -CH₂- (Oxetane ring) |

| ~ 4.2 | Quartet | 2H | -O-CH₂-CH₃ (Ethyl ester) |

| ~ 2.9 | Singlet | 2H | -CH₂- (Acetate) |

| ~ 1.3 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |

Interpretation:

-

Oxetane Protons (~ 4.8 - 4.6 ppm): The four protons on the oxetane ring are diastereotopic and are expected to appear as a complex multiplet in the downfield region due to the deshielding effect of the adjacent oxygen atom.

-

Ethyl Ester Methylene Protons (~ 4.2 ppm): The two methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester and will appear as a quartet due to coupling with the three methyl protons (n+1 rule).

-

Acetate Methylene Protons (~ 2.9 ppm): The two methylene protons of the acetate group are adjacent to the quaternary carbon of the oxetane and the carbonyl group. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Ethyl Ester Methyl Protons (~ 1.3 ppm): The three methyl protons of the ethyl group will appear as a triplet in the upfield region due to coupling with the two adjacent methylene protons.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 2-(3-cyanooxetan-3-yl)acetate

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and unlocking improved pharmacological properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, prized for its ability to impart favorable changes in physicochemical characteristics such as solubility and metabolic stability. When further functionalized, as in the case of Ethyl 2-(3-cyanooxetan-3-yl)acetate , the resulting molecule presents a rich tapestry of spectroscopic features. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering a predictive framework rooted in the principles of structural chemistry and spectral interpretation. While experimental data for this specific molecule is not publicly available, this guide leverages empirical data from closely related analogues and foundational spectroscopic principles to provide a robust analytical playbook for researchers.

I. Molecular Structure and Predicted Spectroscopic Features

This compound is a compact yet functionally dense molecule, incorporating a strained oxetane ring, a nitrile group, and an ethyl acetate moiety. This unique combination of functional groups dictates its electronic environment and, consequently, its NMR and MS profiles. The electron-withdrawing nature of the cyano and ester groups is anticipated to significantly influence the chemical shifts of the protons and carbons within the oxetane ring.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A detailed prediction of the ¹H and ¹³C NMR spectra of this compound is presented below, based on the analysis of its constituent functional groups and data from analogous structures.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group, the methylene bridge of the acetate, and the methylene protons of the oxetane ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.1 | Typical chemical shift for a methyl group adjacent to a methylene group in an ethyl ester. |

| -CH₂- (Ethyl) | ~4.15 | Quartet | ~7.1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |

| -CH₂- (Acetate) | ~2.90 | Singlet | N/A | Methylene protons alpha to the carbonyl group. The absence of adjacent protons results in a singlet. The chemical shift is influenced by the adjacent quaternary carbon of the oxetane. |

| -CH₂- (Oxetane, C2 & C4) | ~4.80 - 5.00 | Multiplet | The two methylene groups of the oxetane ring are diastereotopic due to the chiral center at C3. They are expected to resonate at a downfield chemical shift due to the deshielding effect of the ring oxygen. The geminal and vicinal couplings will result in a complex multiplet. |

Diagram: Predicted ¹H NMR Signal Pattern

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(3-cyanooxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Hazards of a Unique Building Block

Ethyl 2-(3-cyanooxetan-3-yl)acetate (CAS No. 1050611-00-1) is a novel trifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a strained oxetane ring, a reactive nitrile group, and an ethyl ester moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The oxetane ring, in particular, is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling considerations for this compound. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide a self-validating system of protocols grounded in the chemical principles of the molecule. We will delve into the anticipated reactivity and toxicology based on its constituent functional groups, establish best practices for its handling in a laboratory setting, and outline clear and actionable emergency procedures. Every recommendation is designed to empower researchers to work confidently and safely with this promising, yet hazardous, chemical.

Section 1: Hazard Identification and Analysis

A comprehensive understanding of the potential hazards is the cornerstone of safe laboratory practice. For this compound, a detailed toxicological profile is not yet available. Therefore, a conservative approach based on the known hazards of its functional groups—aliphatic nitrile, oxetane, and ethyl ester—is both prudent and necessary.

GHS Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified as:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

It is also prudent to consider the following potential hazards based on its chemical structure:

-

Eye Irritation: The ester and oxetane functionalities suggest a potential for eye irritation.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.

Toxicological Profile: A Functional Group Approach

-

Aliphatic Nitrile Moiety: The primary toxicological concern stems from the cyano group. Aliphatic nitriles can be metabolized in the body to release the cyanide ion (CN⁻). This ion is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase, which can lead to chemical asphyxiation. While the rate of cyanide release varies among different nitriles, it is a critical potential hazard. Symptoms of minor cyanide exposure can include dizziness, headache, and nausea, while major exposure can lead to more severe outcomes.

-

Oxetane Ring: The four-membered oxetane ring is a strained heterocycle. While oxetanes are generally more stable than their epoxide counterparts, their strained nature can lead to ring-opening reactions, particularly in the presence of strong acids or nucleophiles. Some studies have suggested that certain oxetanes may act as alkylating agents, a class of compounds with known genotoxic potential, although their reactivity is generally lower than that of epoxides. The toxicological properties of substituted oxetanes are an active area of research in drug discovery, with a focus on their influence on metabolic stability and potential for toxicity.

-

Ethyl Acetate Moiety: The ethyl acetate portion of the molecule is generally considered to have low toxicity. However, it can cause irritation to the eyes and respiratory tract, and at high concentrations, may lead to central nervous system depression, causing drowsiness and dizziness.

Section 2: Risk Assessment and Control

A thorough risk assessment is mandatory before commencing any work with this compound. This involves considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls

The primary method for controlling exposure is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Designated Work Area: Establish a designated area within the fume hood for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes to the eyes and face. Standard safety glasses are insufficient. |

| Hand Protection | Nitrile gloves (double gloving is recommended). | Provides a barrier against skin contact. Check for any signs of degradation and change gloves frequently. |

| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects against splashes and contamination of personal clothing. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, laboratory-specific SOP for the use of this compound.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

-

Working Alone: Do not work alone when handling this compound, especially during high-risk procedures.

Section 3: Standard Operating Procedures

Adherence to a well-defined SOP is critical for minimizing risk.

Handling and Storage

-

Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE during unpacking.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. The recommended storage temperature is 2-8°C.

-

Weighing and Transferring: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing boat.

-

Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating is required, use a controlled heating mantle and monitor the reaction closely.

Decontamination

-

Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood. A recommended procedure for cyanide-containing compounds is to first wipe surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.

-

Glassware: Decontaminate all glassware used with the same buffer and bleach solution before removing it from the fume hood for cleaning.

Section 4: Emergency Protocols

Rapid and appropriate response in an emergency is crucial.

Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Workflow for responding to a spill of this compound.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.

-

Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Contains Cyanide").

-

Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not pour any waste down the drain.

Conclusion

This compound is a valuable tool for chemical synthesis, but its potential hazards demand a high level of respect and caution. By understanding the risks associated with its functional groups, implementing robust engineering and administrative controls, and adhering strictly to the protocols outlined in this guide, researchers can safely unlock the synthetic potential of this unique molecule. The principles of chemical safety are not obstacles to discovery; they are the foundation upon which successful and responsible research is built.

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 3-Cyanooxetanes

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique ability to modulate critical drug-like properties—such as aqueous solubility, metabolic stability, and lipophilicity—has cemented its role as a valuable bioisostere.[1][2][3][4] This guide provides a comprehensive exploration of a particularly versatile subclass: 3-cyanooxetane derivatives. We will trace the historical development of oxetane synthesis, focusing on the emergence of methodologies suitable for producing the 3-cyano substituted core. Key synthetic strategies, including intramolecular cyclizations of 1,3-diols and photochemical cycloadditions, will be detailed with field-proven insights into experimental design and causality. This paper will serve as a technical resource for researchers, scientists, and drug development professionals, offering both a historical perspective and a practical guide to the synthesis and application of this increasingly important chemical scaffold.

Introduction: The Rise of the Oxetane Motif in Drug Discovery

For much of the 138+ years since its first synthesis by Reboul, the oxetane ring was largely overlooked by the broader synthetic community.[4][5] Its inherent ring strain energy of approximately 106 kJ/mol—less than an epoxide but significantly more than tetrahydrofuran (THF)—suggested a delicate balance of stability and reactivity that was often perceived as a liability.[5][6] However, the last two decades have witnessed a dramatic shift in this perception. Medicinal chemists now recognize the oxetane unit as a powerful tool for property modulation.[4]

The strategic incorporation of an oxetane can lead to profound improvements in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] It is frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[2][7][8] This substitution often enhances aqueous solubility, improves metabolic stability by blocking sites of oxidation, and reduces lipophilicity, all of which are critical for developing viable drug candidates.[1][3] The 3-substituted oxetanes are of particular interest as they avoid the introduction of a new chiral center.[4] The addition of a cyano group at this position creates the 3-cyanooxetane scaffold, a versatile building block that combines the beneficial physicochemical properties of the oxetane ring with a reactive nitrile handle suitable for further chemical elaboration.

Historical Context & Discovery: From Simple Ethers to Functionalized Scaffolds

The "discovery" of 3-cyanooxetane derivatives is not a singular event but rather an outcome of the broader evolution of oxetane synthesis. Early methods were often low-yielding or lacked general applicability. A cornerstone of oxetane synthesis has historically been the intramolecular cyclization of 1,3-diols, a variant of the Williamson ether synthesis.[7][9] Seminal work in this area, such as that published by Searles et al. in 1957, laid the groundwork by exploring the dehydration of 1,3-diols to form the oxetane ring.[10][11]

These early protocols typically involved converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or halide) followed by base-induced intramolecular nucleophilic substitution by the remaining hydroxyl group.[9] The development of reliable methods to synthesize functionalized 1,3-diols was therefore a critical prerequisite for accessing substituted oxetanes, including those that could serve as precursors to 3-cyanooxetane. The challenge lay in developing reaction conditions that favored the formation of the strained four-membered ring over competing elimination or intermolecular reactions.

Key Synthetic Methodologies

The synthesis of the 3-cyanooxetane core can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization of Functionalized 1,3-Diols

This remains one of the most common and reliable methods for constructing the oxetane ring.[9] The general strategy involves synthesizing a propane-1,3-diol backbone containing a cyano group at the C2 position and suitable leaving groups on the C1 and C3 carbons.

Workflow Rationale: The process begins with a precursor molecule that can be elaborated into a 1,3-diol. A key step is the selective activation of the primary hydroxyl groups, often converting them into tosylates or mesylates to create excellent leaving groups. The subsequent cyclization is an intramolecular Williamson ether synthesis. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical; it deprotonates the secondary hydroxyl group, which then acts as the nucleophile to displace the leaving groups, forming the strained four-membered ring.

Detailed Experimental Protocol: Synthesis of 3-Cyano-3-phenyloxetane (Representative)

This protocol is a representative example based on the principles of 1,3-diol cyclization.

Step 1: Synthesis of 2-phenyl-2-(hydroxymethyl)propane-1,3-diol

-

To a solution of diethyl phenylmalonate (1 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LAH) (2.5 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential slow addition of water, 15% NaOH (aq), and water.

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude triol.

Causality: LAH is a powerful reducing agent capable of reducing both ester groups to primary alcohols to form the required 1,3-diol scaffold. The Fieser work-up is a standard and safe procedure for quenching LAH reactions.

Step 2: Selective Tosylation of Primary Hydroxyls

-

Dissolve the crude triol (1 equiv.) in pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (2.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C for 16 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the ditosylate.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated. Performing the reaction at low temperatures allows for selective tosylation of the less sterically hindered primary hydroxyl groups over the tertiary hydroxyl.

Step 3: Cyclization to form 3-hydroxy-3-phenyloxetane

-

Dissolve the ditosylate (1 equiv.) in anhydrous THF.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv.) portion-wise at room temperature.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to 0 °C and cautiously quench with water.

-

Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality: NaH deprotonates the tertiary alcohol, which then undergoes an intramolecular SN2 reaction, displacing one of the tosylate groups to form the oxetane ring. Refluxing is necessary to provide sufficient energy to overcome the strain of forming the four-membered ring.

Step 4: Conversion of Hydroxyl to Cyano Group (e.g., via Mitsunobu reaction)

-

Dissolve 3-hydroxy-3-phenyloxetane (1 equiv.), triphenylphosphine (1.5 equiv.), and acetone cyanohydrin (1.5 equiv.) in anhydrous THF at 0 °C.

-

Add diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture and purify by column chromatography to yield 3-cyano-3-phenyloxetane.

Causality: The Mitsunobu reaction provides a powerful method for converting alcohols to other functional groups, including nitriles, with inversion of configuration (though not relevant for a tertiary alcohol). Acetone cyanohydrin serves as the cyanide source under relatively mild conditions.

Paternò–Büchi [2+2] Photocycloaddition

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[7][12][13] This method can be a highly efficient way to construct the oxetane ring, often with high regio- and stereoselectivity.[12][14]

Mechanism Overview: The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state.[12][13] This excited state then reacts with the ground-state alkene. The reaction can proceed through a diradical intermediate, and its regiochemical outcome is governed by the relative stability of these intermediates.[13] For the synthesis of 3-cyanooxetanes, this would typically involve the reaction of a ketone or aldehyde with an acrylonitrile derivative.

Diagram: General Synthetic Pathways to 3-Cyanooxetanes

Caption: Key synthetic strategies for accessing the 3-cyanooxetane scaffold.

Applications in Medicinal Chemistry

The 3-cyanooxetane motif is a valuable building block in drug discovery for several reasons. The oxetane core provides the foundational improvements in physicochemical properties, while the cyano group serves as a versatile synthetic handle and a potential pharmacophoric element.

-

Property Modulation: As with other oxetanes, the 3-cyano variant acts as a polar, metabolically stable, and low lipophilicity bioisostere.[4] Replacing a gem-dimethyl group with a 3-cyanooxetane can significantly boost aqueous solubility, a critical factor for oral bioavailability.[3]

-

Synthetic Versatility: The nitrile group can be readily transformed into other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the rapid generation of diverse compound libraries from a common intermediate for structure-activity relationship (SAR) studies.

-

Pharmacophoric Interactions: The cyano group itself can act as a hydrogen bond acceptor or participate in dipole-dipole interactions with a biological target. Its electron-withdrawing nature can also influence the pKa of nearby basic groups, a tactic used to fine-tune compound properties to, for example, reduce hERG channel inhibition or improve cell permeability.[3]

Data Summary: Physicochemical Impact of Oxetane Incorporation

The following table summarizes typical changes in physicochemical properties observed when replacing common functional groups with an oxetane moiety, based on matched molecular pair analyses.

| Original Group | Replacement Group | Typical ΔLogD (Lipophilicity) | Typical ΔSolubility | Typical ΔpKa (α-Amine) |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Decrease | Increase (4x to >4000x) | N/A |

| Carbonyl | 3-Spiro-Oxetane | Variable | Often Increases | N/A |

| tert-Butyl | 3-(Hydroxymethyl)-3-methyloxetane | Decrease | Increase | N/A |

| Amine | Amine α to Oxetane | N/A | N/A | Decrease (~2.7 units)[3] |

Data compiled from multiple sources illustrating general trends.[1][3][15]

Diagram: Role of 3-Cyanooxetane in Drug Discovery Workflow

Caption: Workflow illustrating the strategic use of 3-cyanooxetanes in lead optimization.

Conclusion and Future Outlook

The journey of the oxetane ring from a chemical curiosity to a staple of the medicinal chemistry toolbox is a testament to the continuous search for novel molecular scaffolds that can solve long-standing challenges in drug development. The 3-cyanooxetane derivative stands out as a particularly enabling building block, offering the dual advantages of the core oxetane's property-enhancing effects and the synthetic flexibility of the cyano group. As synthetic methodologies become more robust and scalable, we can anticipate the even wider application of 3-cyanooxetanes in the design of next-generation therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic routes and further exploring the unique conformational constraints and electronic properties that this scaffold can impart upon bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Oxetanes - Enamine [enamine.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 8. benchchem.com [benchchem.com]

- 9. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2 | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. Paterno-Buechi Reaction [organic-chemistry.org]

- 14. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 3,3-Disubstituted Oxetanes: A Physicochemical Deep Dive for the Modern Drug Hunter

Foreword: Beyond the Flatlands of Drug Discovery

For decades, the pursuit of novel therapeutics has often been a journey through the "flatlands" of aromatic and sp²-rich chemical space. While fruitful, this exploration has inherent limitations, often leading to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary drug hunter, armed with a deeper understanding of the intricate interplay between a molecule's three-dimensional architecture and its biological performance, is increasingly venturing into the more complex, sp³-rich territories. It is in this landscape that the 3,3-disubstituted oxetane has emerged as a powerful and versatile scaffold, offering a unique constellation of properties that can unlock challenging therapeutic targets and refine the drug-like characteristics of lead candidates.

This technical guide eschews a conventional, templated approach. Instead, it is structured to mirror the thought process of a medicinal chemist grappling with the real-world challenges of drug design. We will dissect the core physicochemical attributes of 3,3-disubstituted oxetanes, not as isolated parameters, but as interconnected levers that can be pulled to fine-tune a molecule's journey through the body. From fundamental principles to actionable experimental and computational workflows, this guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable heterocyclic motif.

The Oxetane Moiety: A Paradigm Shift in Isosterism and Property Modulation

The strategic incorporation of an oxetane ring, particularly with a 3,3-disubstitution pattern, represents a modern approach to isosterism, moving beyond simple atom-for-atom replacement to a more nuanced consideration of shape, electronics, and vectoral properties.[1][2] The 3,3-disubstituted arrangement is of paramount importance as it sterically shields the strained ether linkage, significantly enhancing its chemical and metabolic stability compared to other substitution patterns.[1][2] This inherent stability is a crucial prerequisite for its broad application in drug discovery.[3][4]

The value of the 3,3-disubstituted oxetane lies in its ability to serve as a bioisostere for commonly employed but often problematic functional groups, most notably the gem-dimethyl and carbonyl moieties.[1][2][5]

-

As a gem-Dimethyl Surrogate: The oxetane ring occupies a similar volume to a gem-dimethyl group, allowing it to block metabolically labile sites.[6] However, unlike the lipophilic gem-dimethyl group, the polar oxygen atom of the oxetane significantly reduces lipophilicity and can enhance aqueous solubility.[6][7]

-

As a Carbonyl Surrogate: The oxetane shares a comparable dipole moment and spatial orientation of its oxygen lone pairs with a carbonyl group, enabling it to act as a hydrogen bond acceptor.[2][6] Crucially, it imparts greater three-dimensionality and can lead to improved metabolic stability compared to ketones.[2][8]

The following diagram illustrates the structural and electronic rationale behind the utility of 3,3-disubstituted oxetanes as versatile bioisosteres.

Caption: Bioisosteric replacement of common functional groups with a 3,3-disubstituted oxetane and the resulting impact on key physicochemical properties.

Deconstructing the Physicochemical Impact: A Quantitative Perspective

The decision to incorporate a 3,3-disubstituted oxetane into a drug candidate is driven by the desire to predictably modulate its physicochemical properties. Here, we delve into the specific effects on lipophilicity, solubility, and metabolic stability, supported by representative data and accompanied by robust protocols for their determination.

Lipophilicity (logP/logD): Taming the Grease

Excessive lipophilicity is a pervasive issue in drug discovery, often leading to poor solubility, increased metabolic clearance, and off-target toxicity. The incorporation of a 3,3-disubstituted oxetane is a highly effective strategy for mitigating lipophilicity. The polar ether oxygen introduces a hydrophilic element without a significant increase in molecular weight.[2]

Table 1: Impact of Oxetane Incorporation on Lipophilicity

| Parent Compound with gem-Dimethyl | logP | Corresponding Compound with 3,3-Disubstituted Oxetane | logP | ΔlogP | Reference |

| Compound A | 3.5 | Oxetane Analogue A | 2.1 | -1.4 | [7] |

| Compound B | 4.2 | Oxetane Analogue B | 3.0 | -1.2 | [5] |

| Compound C | 2.8 | Oxetane Analogue C | 1.9 | -0.9 | [2] |

Experimental Protocol: Determination of logP by Shake-Flask Method (OECD 107)

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP), a direct measure of lipophilicity.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compound

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the appropriate solvent. The final concentration in the aqueous phase should be below its solubility limit.

-

Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the test compound stock solution.

-

Equilibration: Shake the vessel vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

-

Quantification: Carefully sample both the octanol and aqueous phases and determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).

Computational Workflow: In Silico logP Prediction

Computational models offer a rapid, high-throughput method for estimating lipophilicity, particularly in the early stages of drug discovery.

Caption: A generalized workflow for the in silico prediction of logP for 3,3-disubstituted oxetane-containing compounds.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability. The introduction of a 3,3-disubstituted oxetane can dramatically improve the aqueous solubility of a compound.[7][9] The polar oxygen atom acts as a hydrogen bond acceptor, facilitating interactions with water molecules.[7]

Table 2: Enhancement of Aqueous Solubility by Oxetane Incorporation

| Parent Compound | Aqueous Solubility (µg/mL) | Corresponding Compound with 3,3-Disubstituted Oxetane | Aqueous Solubility (µg/mL) | Fold Increase | Reference |

| Compound D | < 1 | Oxetane Analogue D | 45 | > 45 | [6] |

| Compound E | 5 | Oxetane Analogue E | 150 | 30 | [7] |

| Compound F | 12 | Oxetane Analogue F | 280 | 23 | [6] |

Experimental Protocol: Kinetic Aqueous Solubility Assay by Nephelometry

This high-throughput method provides a rapid assessment of a compound's kinetic solubility, which is often more relevant to the in vivo situation than thermodynamic solubility.

Materials:

-

Test compound in DMSO stock solution

-

Phosphate buffered saline (PBS), pH 7.4

-

Nephelometer or plate reader with turbidity measurement capabilities

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Compound Plating: Dispense serial dilutions of the test compound's DMSO stock solution into a microplate.

-

Buffer Addition: Rapidly add PBS to all wells to initiate precipitation.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Metabolic Stability: Resisting the Body's Defenses

Rapid metabolism by cytochrome P450 (CYP) enzymes is a common cause of drug failure. As mentioned, 3,3-disubstituted oxetanes can block metabolically susceptible C-H bonds when used as gem-dimethyl isosteres.[2] Furthermore, the increased polarity imparted by the oxetane can reduce the compound's affinity for the active sites of metabolizing enzymes.[10]

Table 3: Improvement in Metabolic Stability with Oxetane Moieties

| Parent Compound | Microsomal Clint (µL/min/mg) | Corresponding Compound with 3,3-Disubstituted Oxetane | Microsomal Clint (µL/min/mg) | Reference |

| Compound G | 150 | Oxetane Analogue G | 25 | [10] |

| Compound H | >200 | Oxetane Analogue H | 40 | [6] |

| Compound I | 85 | Oxetane Analogue I | 15 | [5] |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This standard in vitro assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compound (with known metabolic fate)

-

LC-MS/MS system for quantification

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and the test compound in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The intrinsic clearance (Clint) is then calculated from k, the microsomal protein concentration, and the volume of the incubation.

Conformational Considerations and Impact on Basicity

Beyond its direct impact on physicochemical properties, the 3,3-disubstituted oxetane can exert more subtle, yet profound, effects on molecular conformation and the basicity of proximal functional groups.

The puckered, three-dimensional nature of the oxetane ring can introduce conformational constraints on the parent molecule, which can be advantageous for locking in a bioactive conformation and improving binding affinity to the target protein.[8]

Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the pKa of a nearby amine.[2][11] This can be a valuable tool for medicinal chemists seeking to modulate the ionization state of a molecule at physiological pH, which can in turn influence its absorption, distribution, and off-target activities. The introduction of fluorine atoms to the oxetane core can further fine-tune these electronic effects, leading to a more pronounced decrease in the pKa of adjacent amines.[11][12][13]

Synthetic Accessibility: A Practical Consideration

The widespread adoption of 3,3-disubstituted oxetanes in drug discovery has been fueled by significant advances in their synthesis.[3][14] A variety of robust and scalable synthetic routes have been developed, starting from commercially available materials like oxetan-3-one.[3][10] These methods allow for the introduction of diverse substituents at the 3-position, enabling a broad exploration of chemical space.[9][14]

Concluding Remarks: The Future is Three-Dimensional

The 3,3-disubstituted oxetane is more than just another heterocyclic building block; it is a testament to the power of three-dimensional thinking in modern drug discovery. Its ability to concurrently improve multiple physicochemical properties—reducing lipophilicity, enhancing solubility, and increasing metabolic stability—makes it an invaluable tool for overcoming many of the common challenges encountered in lead optimization. As our understanding of the complex interplay between molecular properties and in vivo outcomes continues to evolve, the strategic application of scaffolds like the 3,3-disubstituted oxetane will undoubtedly play an increasingly central role in the design of the next generation of safe and effective medicines.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Ethyl 2-(3-cyanooxetan-3-yl)acetate for Novel Scaffold Design

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical characteristics of drug candidates, enhancing parameters like aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide focuses on a particularly valuable building block: Ethyl 2-(3-cyanooxetan-3-yl)acetate (CAS No. 1050611-00-1). This trifunctional molecule, featuring an oxetane ring, a nitrile group, and an ethyl ester, represents a versatile starting point for the design of novel, three-dimensional scaffolds. We will explore its synthesis, inherent chemical reactivity, and provide detailed protocols for its strategic derivatization, empowering researchers to leverage its full potential in drug discovery campaigns.

Introduction: The Ascendance of the Oxetane Scaffold

Historically, small, strained rings were often avoided in drug design due to concerns about chemical instability. However, the oxetane motif has proven to be remarkably stable under physiological conditions while conferring significant advantages.[3] It is now recognized as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties.[3][4]

Key Advantages of the Oxetane Motif:

-

Improved Physicochemical Properties: The incorporation of an oxetane can dramatically increase aqueous solubility and reduce lipophilicity (LogD), which are critical for optimizing oral bioavailability.[1][2]

-

Metabolic Stability: Replacing metabolically susceptible groups (e.g., a gem-dimethyl group) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, enhancing metabolic stability.[4][5]

-

Three-Dimensionality (3D) Character: The puckered, sp³-rich nature of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target affinity and selectivity compared to flat, aromatic scaffolds.[4][6]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a useful strategy for mitigating hERG channel liability.[1]

This compound is a prime example of a 3,3-disubstituted oxetane building block. This substitution pattern is particularly advantageous as it does not introduce a new chiral center, simplifying synthesis and analysis.[7] The presence of both a cyano and an acetate group at the 3-position provides two orthogonal chemical handles for divergent synthesis, allowing for the rapid construction of diverse chemical libraries from a single, common core.

Synthesis and Properties of the Core Scaffold

Synthesis of this compound

While multiple synthetic routes to oxetanes exist, the construction of 3,3-disubstituted systems often begins with commercially available oxetan-3-one.[3][8] A common and effective strategy involves a variation of the Strecker synthesis.

dot

Caption: Fig 1. Conceptual Synthetic Pathways.

A practical synthesis often involves the reaction of a malononitrile derivative with an epoxide, such as epichlorohydrin, under basic conditions to form the oxetane ring.

Physicochemical Properties

The properties of this compound make it an excellent starting point for library synthesis.

| Property | Value / Description | Source |

| CAS Number | 1050611-00-1 | |

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | [9] |

| Physical Form | Liquid | |

| Purity | Typically >98% | |

| Storage | 4°C |

The molecule's structure combines the polarity of the oxetane, nitrile, and ester functionalities, suggesting good solubility in a range of organic solvents.

Chemical Reactivity and Scaffold Elaboration

The true power of this compound lies in the versatile and differential reactivity of its functional groups. The nitrile and ester moieties can be selectively transformed to generate a wide array of derivative scaffolds.[10]

dot

Caption: Fig 2. Key Derivatization Pathways.

Protocol: Selective Ester Hydrolysis

This protocol yields the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Objective: To selectively hydrolyze the ethyl ester to a carboxylic acid while preserving the nitrile and oxetane ring.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and H₂O (e.g., 3:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add LiOH (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture in vacuo to remove the THF.

-

Cool the remaining aqueous solution to 0°C and acidify to pH ~2-3 with 1M HCl.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

-

Purify by flash column chromatography or recrystallization as needed.

Causality: The use of LiOH at low to ambient temperatures provides mild conditions for saponification, minimizing the risk of nitrile hydrolysis or oxetane ring-opening, which could occur under more forcing acidic or basic conditions.[3]

Protocol: Nitrile Reduction to Primary Amine

This protocol generates a primary amine, a versatile functional group for further derivatization via reductive amination or amide coupling.

Objective: To reduce the nitrile to a primary amine.

Materials:

-

This compound

-

Raney Nickel (slurry in water)

-

Ethanol (EtOH) saturated with ammonia (NH₃)

-

Hydrogen gas (H₂)

Procedure:

-

To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and ammoniacal EtOH.

-

Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Ni is pyrophoric.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by LC-MS. The reaction may take 12-24 hours.

-

Once complete, carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with EtOH.

-

Concentrate the filtrate in vacuo to yield the crude amine, which can be purified by chromatography.

Causality: Performing the hydrogenation in ammoniacal ethanol is crucial. The presence of ammonia helps to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

Conclusion and Future Outlook

This compound is more than just a building block; it is a platform for innovation. Its trifunctional nature allows for the creation of complex, 3D-rich molecular scaffolds from a single, accessible starting material. The chemical orthogonality of the nitrile and ester groups provides chemists with precise control over synthetic strategy, enabling the rapid and efficient exploration of chemical space. As the demand for novel chemical matter with improved drug-like properties continues to grow, versatile and strategically functionalized scaffolds like this one will be indispensable tools in the modern drug discovery toolbox.[6][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. (3-cyanooxetan-3-yl)acetic acid ethyl ester | 1050611-00-1 [chemicalbook.com]

- 10. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of Functionalized Oxetanes

An Application Note and Protocol for the Synthesis of Ethyl 2-(3-cyanooxetan-3-yl)acetate from Oxetan-3-one

Oxetanes, four-membered saturated ethers, have emerged as crucial structural motifs in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, often by replacing gem-dimethyl or carbonyl groups.[3] The synthesis of densely functionalized oxetanes, particularly those with quaternary centers, is of high interest for creating novel chemical entities for drug discovery pipelines.

This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block featuring a 3,3-disubstituted oxetane core. The synthesis commences with the readily available starting material, oxetan-3-one.[4][5] The synthetic strategy hinges on two classic and robust organic transformations: a Knoevenagel condensation followed by a conjugate (Michael) addition of cyanide. This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, step-by-step protocols, and key practical considerations.

Overall Synthetic Strategy

The synthesis is designed as a sequential two-step process. The first step involves the formation of an electron-deficient alkene intermediate via a Knoevenagel condensation. The second step introduces the cyano group at the C3 position through a nucleophilic conjugate addition, thereby constructing the desired quaternary center.

Diagram 1: Overall two-step synthesis pathway.

Part 1: Knoevenagel Condensation to Synthesize Ethyl 2-(oxetan-3-ylidene)cyanoacetate

Mechanistic Insight and Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with a ketone or aldehyde.[6][7] In this step, oxetan-3-one reacts with ethyl cyanoacetate. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[8] The base deprotonates the acidic α-carbon of ethyl cyanoacetate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product, Ethyl 2-(oxetan-3-ylidene)cyanoacetate. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing the water formed during the condensation.

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Oxetan-3-one | 72.06 | 5.00 g | 69.4 |

| Ethyl Cyanoacetate | 113.12 | 8.65 g (7.8 mL) | 76.3 (1.1 eq) |

| Piperidine | 85.15 | 0.59 g (0.68 mL) | 6.9 (0.1 eq) |

| Toluene | - | 100 mL | - |

Procedure:

-

Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Addition: To the flask, add oxetan-3-one (5.00 g, 69.4 mmol), toluene (100 mL), ethyl cyanoacetate (7.8 mL, 76.3 mmol), and piperidine (0.68 mL, 6.9 mmol).

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting ketone should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent in vacuo to yield Ethyl 2-(oxetan-3-ylidene)cyanoacetate as a colorless to pale yellow oil. A typical procedure for the Wittig reaction, a related olefination, gives a yield of around 89%.[9]

Part 2: Conjugate Addition of Cyanide

Mechanistic Insight and Rationale

The second step involves a Michael-type conjugate addition of a cyanide nucleophile to the electron-deficient double bond of the intermediate synthesized in Part 1. The electron-withdrawing nature of both the nitrile and the ester groups polarizes the C=C bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Choice of Cyanide Source: Potassium cyanide (KCN) is an economical and effective source of cyanide ions. However, its low solubility in many organic solvents necessitates the use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Safety is Paramount: All operations involving cyanide salts must be performed in a well-ventilated chemical fume hood.[10] An aqueous solution of ferrous sulfate and a base (like sodium carbonate) should be readily available to quench any cyanide spills and decontaminate glassware. Acidic conditions must be strictly avoided during work-up to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from 80% yield) | Moles (mmol) |

| Ethyl 2-(oxetan-3-ylidene)cyanoacetate | 181.18 | 10.0 g | 55.2 |

| Potassium Cyanide (KCN) | 65.12 | 4.31 g | 66.2 (1.2 eq) |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.78 g | 5.5 (0.1 eq) |

| Dichloromethane (DCM) | - | 100 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Ethyl 2-(oxetan-3-ylidene)cyanoacetate intermediate (10.0 g, 55.2 mmol) and TBAB (1.78 g, 5.5 mmol) in dichloromethane (100 mL). In a separate beaker, carefully dissolve potassium cyanide (4.31 g, 66.2 mmol) in water (50 mL).

-

Reaction Execution: Vigorously stir the organic solution while adding the aqueous KCN solution. Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC (3:1 Hexane:Ethyl Acetate).

-

Work-up (Caution: Basic Conditions):

-

Once the reaction is complete, carefully separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL). Do not use any acidic wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 15% to 40% ethyl acetate in hexane. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound.[11][12][13][14][15]

Workflow and Logic Diagram

Diagram 2: Detailed experimental workflow from setup to final product isolation.

References

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Oxetan-3-one synthesis [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. jmcs.org.mx [jmcs.org.mx]

- 7. eurjchem.com [eurjchem.com]

- 8. www2.unifap.br [www2.unifap.br]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]

- 12. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process [mdpi.com]

- 13. Purification method of ethyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104177257A - Purification method of ethyl acetate - Google Patents [patents.google.com]

- 15. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]

The Strategic Application of Ethyl 2-(3-cyanooxetan-3-yl)acetate in Modern Medicinal Chemistry